2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide
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Overview
Description
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
The synthesis of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Thioether Formation: The chlorinated benzothiazole is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with N-methyl-N-phenylacetamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atom in the benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Biological Studies: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Material Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Pharmacology: Research has explored its potential as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide can be compared with other benzothiazole derivatives, such as:
N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: This compound has a similar structure but with a benzoxazole ring instead of the phenylacetamide group.
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)acetamide: This derivative features a methoxy group on the benzothiazole ring, which may alter its biological activity.
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(5-chloro-1,3-benzothiazol-2-yl)acetamide: This compound includes a benzimidazole ring, providing different electronic and steric properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS2/c1-19(12-5-3-2-4-6-12)15(20)10-21-16-18-13-9-11(17)7-8-14(13)22-16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTOLWRRMLZASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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